molecular formula C11H7Cl2NO2S B11629382 (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B11629382
M. Wt: 288.1 g/mol
InChI Key: CHOISMVZWKBOSH-RUDMXATFSA-N
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Description

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylidene group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are of interest for understanding its effects at the cellular and molecular levels.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in the manufacturing of high-performance products.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
  • (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-imidazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the oxazolidinone ring and the dichlorophenyl group. These features confer distinct reactivity and bioactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H7Cl2NO2S

Molecular Weight

288.1 g/mol

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C11H7Cl2NO2S/c1-14-10(15)9(16-11(14)17)4-6-2-3-7(12)5-8(6)13/h2-5H,1H3/b9-4+

InChI Key

CHOISMVZWKBOSH-RUDMXATFSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/OC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)OC1=S

Origin of Product

United States

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